REACTION_CXSMILES
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[OH-:1].[K+].[C:3]([OH:7])(=O)[CH:4]=O.O[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=O.C(O)(=O)C=O.[OH-].[K+].S(=O)(=O)(O)O.O.[NH2:31][NH2:32]>O>[OH:1][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:10]1[CH:9]=[CH:4][C:3](=[O:7])[NH:31][N:32]=1 |f:0.1,4.5.6,8.9|
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Name
|
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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1184 g
|
Type
|
reactant
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Smiles
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C(C=O)(=O)O
|
Name
|
|
Quantity
|
1089 g
|
Type
|
reactant
|
Smiles
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OCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
783 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2580 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
glyoxylic acid potassium hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O.[OH-].[K+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
330 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
402.4 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to 5°
|
Type
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ADDITION
|
Details
|
was added slowly to
|
Type
|
TEMPERATURE
|
Details
|
with external cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 25°
|
Type
|
CUSTOM
|
Details
|
An inorganic sediment was removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with dichloromethane (3000 ml) and concentrated sulphuric acid (100 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
with external cooling to the aqueous phase
|
Type
|
CUSTOM
|
Details
|
to give a mixture with pH 4.5
|
Type
|
CUSTOM
|
Details
|
A solid precipitated out during this process
|
Type
|
ADDITION
|
Details
|
Concentrated aqueous ammonia (28% w/w) was added
|
Type
|
TEMPERATURE
|
Details
|
with external cooling until the mixture
|
Type
|
DISSOLUTION
|
Details
|
The precipitate dissolved during this addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water and 2-propanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)C=1C=CC(NN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 811 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |